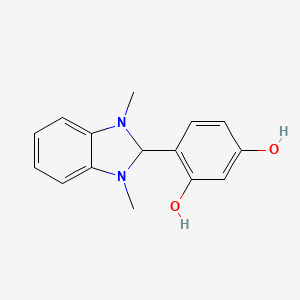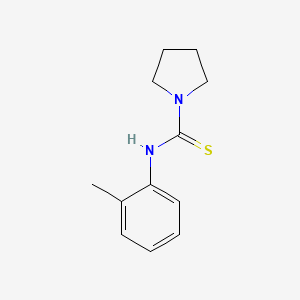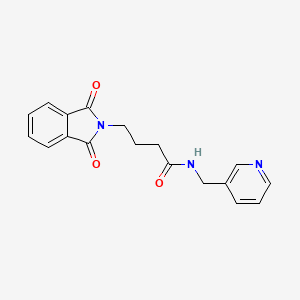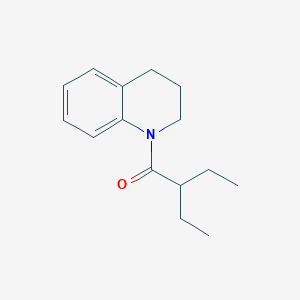
4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. It is a sulfonamide derivative that has shown potential in various biological and pharmacological studies.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of protein-protein interactions, which are important in various biological processes such as signal transduction and gene expression.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide are dependent on the specific biological system being studied. It has been shown to have anti-inflammatory and anti-cancer effects in various cell lines and animal models. It has also been shown to have an effect on glucose metabolism and insulin secretion in pancreatic cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide in lab experiments include its high potency and specificity towards certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide. These include further studies on its safety and efficacy in humans, the development of more potent and specific derivatives, and the identification of new biological targets for its use. Additionally, it may be useful in the development of new drugs for the treatment of various diseases such as cancer and diabetes.
In conclusion, 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a promising compound that has shown potential in various biological and pharmacological studies. Its ability to inhibit the activity of certain enzymes and proteins makes it a valuable tool in the study of various biological processes. Further studies are needed to determine its safety and efficacy in humans and to identify new biological targets for its use.
Métodos De Síntesis
The synthesis of 4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with morpholine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has been extensively used in scientific research due to its potential in various biological and pharmacological studies. It has been used in the development of drugs for the treatment of various diseases such as cancer, inflammation, and diabetes. It has also been used in the study of enzyme inhibition and protein-protein interactions.
Propiedades
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-18-11-3-2-9(20(13,16)17)8-10(11)12(15)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZCJOGITDKMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5709127.png)






![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5709186.png)
![1-methyl-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5709192.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B5709217.png)

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)